molecular formula C5H7N3OS B2463264 Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone CAS No. 2060044-55-3

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone

Cat. No.: B2463264
CAS No.: 2060044-55-3
M. Wt: 157.19
InChI Key: FSGRWNRLVOMTOT-UHFFFAOYSA-N
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Description

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone is a compound that belongs to the class of heterocyclic compounds containing a pyrimidine ring.

Mechanism of Action

The 2-aminopyrimidines were tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Future Directions

There is a great demand for antiplasmodial compounds with alternative mechanisms of action . Therefore, the development of new efficient antitrypanosomal compounds with less side effects is an urgent need .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone typically involves the reaction of pyrimidine derivatives with suitable sulfonylating agents. One common method involves the reaction of 2-aminopyrimidine with methyl isothiocyanate, followed by oxidation to form the sulfanone derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 3-chloroperoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone is unique due to its specific sulfanone functional group, which imparts distinct chemical and biological properties. This functional group enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

imino-methyl-oxo-pyrimidin-2-yl-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-10(6,9)5-7-3-2-4-8-5/h2-4,6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGRWNRLVOMTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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